molecular formula C30H47N3O6S2 B12763618 5-(3(R)-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-phenyl-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide CAS No. 174173-74-1

5-(3(R)-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-phenyl-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide

Cat. No.: B12763618
CAS No.: 174173-74-1
M. Wt: 609.8 g/mol
InChI Key: NYGTUPVXRQEYFU-QWZPYLIWSA-N
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Description

5-(3®-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3®-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the key intermediates, which are then assembled through a series of coupling reactions, protection-deprotection steps, and stereoselective transformations. Common reagents used in these reactions include protecting groups, coupling agents, and chiral catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(3®-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

5-(3®-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide has numerous applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is required.

    Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 5-(3®-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s multiple functional groups and chiral centers enable it to form specific interactions with these targets, resulting in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **5-(3®-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide
  • **5-(3®-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide

Uniqueness

The uniqueness of 5-(3®-(((2(S)-cis-Isopropyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-phenyl-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

174173-74-1

Molecular Formula

C30H47N3O6S2

Molecular Weight

609.8 g/mol

IUPAC Name

[(2S,3S)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C30H47N3O6S2/c1-19(2)27-25(12-14-41(27,37)38)39-29(36)31-22(15-20-9-7-6-8-10-20)24(34)18-33-17-21-11-13-40-26(21)16-23(33)28(35)32-30(3,4)5/h6-10,19,21-27,34H,11-18H2,1-5H3,(H,31,36)(H,32,35)/t21-,22+,23+,24-,25+,26+,27+/m1/s1

InChI Key

NYGTUPVXRQEYFU-QWZPYLIWSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](CCS1(=O)=O)OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O

Canonical SMILES

CC(C)C1C(CCS1(=O)=O)OC(=O)NC(CC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O

Origin of Product

United States

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